molecular formula C10H10O B7942597 3-(4-Methylphenyl)prop-2-enal

3-(4-Methylphenyl)prop-2-enal

Cat. No.: B7942597
M. Wt: 146.19 g/mol
InChI Key: DKOUYOVAEBQFHU-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)prop-2-enal, also known as (E)-3-(4-methylphenyl)prop-2-enal, is a member of the cinnamaldehyde family. It is characterized by its propenal and methylphenyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methylphenyl)prop-2-enal can be synthesized through various methods. One common synthetic route involves the condensation of 4-methylbenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically yields the desired product with good efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar condensation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylphenyl)prop-2-enal has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in various biological effects, such as antimicrobial activity. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties .

Comparison with Similar Compounds

3-(4-Methylphenyl)prop-2-enal is unique due to its specific structural features and reactivity. Similar compounds include:

These compounds share similar reactivity patterns but differ in their specific applications and properties.

Properties

IUPAC Name

3-(4-methylphenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOUYOVAEBQFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009872
Record name p-Methylcinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-75-2
Record name 4-Methylcinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1504-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Methylcinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 250 g of 75% strength aqueous formic acid, 50 g of p-methylphenylethynylcarbinol and 0.5 g of hydroquinone is refluxed for 1 hour and then worked up as described in Example 1 to give 40 g (corresponding to 80% of theory) of p-methylcinnamaldehyde having a boiling point of 90°-95° C./0.1 mbar.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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